molecular formula C30H21NO4 B10876433 4-(Phenylcarbonyl)phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate

4-(Phenylcarbonyl)phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate

Cat. No.: B10876433
M. Wt: 459.5 g/mol
InChI Key: LAKLGTLWDCJWIC-UHFFFAOYSA-N
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Description

4-BENZOYLPHENYL 2-(4-METHOXYPHENYL)-4-QUINOLINECARBOXYLATE is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BENZOYLPHENYL 2-(4-METHOXYPHENYL)-4-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-BENZOYLPHENYL 2-(4-METHOXYPHENYL)-4-QUINOLINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles (e.g., hydroxide ions), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

4-BENZOYLPHENYL 2-(4-METHOXYPHENYL)-4-QUINOLINECARBOXYLATE has a wide range of scientific research applications, including:

Mechanism of Action

The exact mechanism of action of 4-BENZOYLPHENYL 2-(4-METHOXYPHENYL)-4-QUINOLINECARBOXYLATE is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or the modulation of signaling pathways. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-BENZOYLPHENYL 2-(4-METHOXYPHENYL)-4-QUINOLINECARBOXYLATE stands out due to its unique quinoline-based structure, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C30H21NO4

Molecular Weight

459.5 g/mol

IUPAC Name

(4-benzoylphenyl) 2-(4-methoxyphenyl)quinoline-4-carboxylate

InChI

InChI=1S/C30H21NO4/c1-34-23-15-11-20(12-16-23)28-19-26(25-9-5-6-10-27(25)31-28)30(33)35-24-17-13-22(14-18-24)29(32)21-7-3-2-4-8-21/h2-19H,1H3

InChI Key

LAKLGTLWDCJWIC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OC4=CC=C(C=C4)C(=O)C5=CC=CC=C5

Origin of Product

United States

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